molecular formula C13H18BrN B1415999 [2-(4-Bromophenyl)ethyl](cyclobutylmethyl)amine CAS No. 1870971-53-1

[2-(4-Bromophenyl)ethyl](cyclobutylmethyl)amine

Cat. No.: B1415999
CAS No.: 1870971-53-1
M. Wt: 268.19 g/mol
InChI Key: YNRQCCNVLNZUDK-UHFFFAOYSA-N
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Description

“2-(4-Bromophenyl)ethylamine” is a laboratory chemical used for scientific research and development . It has a molecular formula of C13H18BrN and a molecular weight of 268.19 g/mol.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Characterization : A study by Nadaf et al. (2019) involved the synthesis of compounds, including 4-(4-bromophenyl)-N-(4-chlorophenyl)-N-propylthiazol-2-amine, using a multi-step pathway. The compounds were characterized by various spectroscopic methods and X-ray diffraction, providing insights into their molecular structures (Nadaf et al., 2019).

  • Novel Heterocyclic Compounds Synthesis : El-Hashash et al. (2015) described the use of 4-(4-bromophenyl)-4-oxobut-2-enoic acid in the synthesis of various heterocyclic compounds. This research highlighted the potential of this compound as a key starting material in creating a range of chemically interesting structures with potential applications (El-Hashash et al., 2015).

Chemical Interactions and Mechanistic Insights

  • Aminium Salt Catalyzed Cyclopropanation : Yueh and Bauld (1997) studied the cyclopropanations of trans-β-methylstyrenes catalyzed by aminium salts, including tris(4-bromophenyl)aminium hexachloroantimonate. This research provides mechanistic insights into the catalytic process, crucial for understanding the broader applications of these compounds (Yueh & Bauld, 1997).

  • Anodic Oxidation of Amines : Pletcher and Zappi (1989) explored the indirect oxidation of amines mediated by brominated aryl amines, including tris(4-bromophenyl)amine. The study demonstrated the influence of electrolysis conditions on the selectivity and efficiency of such oxidations (Pletcher & Zappi, 1989).

Safety and Hazards

This compound is used for scientific research and development only. In case of exposure, the safety data sheet recommends removing the victim to fresh air if inhaled, washing skin with copious amounts of water if there is skin contact, flushing with plenty of water if there is eye contact, and washing out the mouth with copious amounts of water if swallowed . No known hazards have been identified .

Properties

IUPAC Name

2-(4-bromophenyl)-N-(cyclobutylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN/c14-13-6-4-11(5-7-13)8-9-15-10-12-2-1-3-12/h4-7,12,15H,1-3,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNRQCCNVLNZUDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CNCCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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